molecular formula C12H9N3O4 B8706394 2-(3-Nitroanilino)-3-carboxypyridine CAS No. 57978-48-0

2-(3-Nitroanilino)-3-carboxypyridine

Cat. No. B8706394
M. Wt: 259.22 g/mol
InChI Key: XYTDWEFEUCVUHK-UHFFFAOYSA-N
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Patent
US05264437

Procedure details

Potassium-2-chloro-nicotinate (89 g, 455 mmole) was suspended in 630 ml of dimethylformamide. To this suspension was added 3-nitroaniline (75.3 gm, 546 mmole), cupric acetate (5.1 g, 25.5 mmole) and N-ethyl morpholine (52.3 g, 455 mmoles). The suspension was refluxed with stirring under N2 for 4 hours. The reaction mixture was cooled to room temperature and the pH was adjusted to 4-5 by the addition of 6M HCl. A yellow precipitate was isolated from the reaction mixture, washed with water and air dried yielding 66.3 g (256 mmole, 56% yield) of 2-(3-nitroanilino)-3-carboxypyridine (mp 262°-264° C.).
Name
Potassium 2-chloro-nicotinate
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
75.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
52.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
630 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K].Cl[C:3]1[N:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([O-:7])=[O:6].[N+:12]([C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18])([O-:14])=[O:13].C(N1CCOCC1)C.Cl>CN(C)C=O>[N+:12]([C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH:18][C:3]1[C:4]([C:5]([OH:7])=[O:6])=[CH:8][CH:9]=[CH:10][N:11]=1)([O-:14])=[O:13] |f:0.1,^1:0|

Inputs

Step One
Name
Potassium 2-chloro-nicotinate
Quantity
89 g
Type
reactant
Smiles
[K].ClC1=C(C(=O)[O-])C=CC=N1
Step Two
Name
Quantity
75.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
cupric acetate
Quantity
5.1 g
Type
reactant
Smiles
Name
Quantity
52.3 g
Type
reactant
Smiles
C(C)N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
630 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under N2 for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed
CUSTOM
Type
CUSTOM
Details
A yellow precipitate was isolated from the reaction mixture
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(NC2=NC=CC=C2C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 256 mmol
AMOUNT: MASS 66.3 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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